molecular formula C28H29FN2O2 B8456726 1h-Indole,3-[2-[4-(4-fluorophenoxy)-1-piperidinyl]ethyl]-5-(phenylmethoxy)-

1h-Indole,3-[2-[4-(4-fluorophenoxy)-1-piperidinyl]ethyl]-5-(phenylmethoxy)-

Cat. No.: B8456726
M. Wt: 444.5 g/mol
InChI Key: AFMSLWXGZFVMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indole,3-[2-[4-(4-fluorophenoxy)-1-piperidinyl]ethyl]-5-(phenylmethoxy)- is a useful research compound. Its molecular formula is C28H29FN2O2 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indole,3-[2-[4-(4-fluorophenoxy)-1-piperidinyl]ethyl]-5-(phenylmethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indole,3-[2-[4-(4-fluorophenoxy)-1-piperidinyl]ethyl]-5-(phenylmethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H29FN2O2

Molecular Weight

444.5 g/mol

IUPAC Name

3-[2-[4-(4-fluorophenoxy)piperidin-1-yl]ethyl]-5-phenylmethoxy-1H-indole

InChI

InChI=1S/C28H29FN2O2/c29-23-6-8-24(9-7-23)33-25-13-16-31(17-14-25)15-12-22-19-30-28-11-10-26(18-27(22)28)32-20-21-4-2-1-3-5-21/h1-11,18-19,25,30H,12-17,20H2

InChI Key

AFMSLWXGZFVMPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)F)CCC3=CNC4=C3C=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

By following the manipulative procedure described in Example 2(d), 5.6 g of lithium aluminum hydride in 165 ml. of tetrahydrofuran and 15.2 g of 1-(5-benzyloxyindol-3-ylglyoxyloyl)-4-(p-fluorophenoxy)piperidine in 160 ml. of tetrahydrofuran are reacted to produce a white powder. The powder is recrystallized twice from an ethanol and water mixture and once from 95% ethanol (charcoal treatment) to give colorless needles of 5-benzyloxy-3-{2-[4-(p-fluorophenoxy)piperidyl]ethyl}indole, m.p. 134.5°-136.5° C.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
1-(5-benzyloxyindol-3-ylglyoxyloyl)-4-(p-fluorophenoxy)piperidine
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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